molecular formula C20H19ClN2O3 B11137557 methyl N-[(6-chloro-1H-indol-1-yl)acetyl]-L-phenylalaninate

methyl N-[(6-chloro-1H-indol-1-yl)acetyl]-L-phenylalaninate

Cat. No.: B11137557
M. Wt: 370.8 g/mol
InChI Key: CTERZMDOEFYIAE-KRWDZBQOSA-N
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Description

METHYL 2-[2-(6-CHLORO-1H-INDOL-1-YL)ACETAMIDO]-3-PHENYLPROPANOATE is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-(6-CHLORO-1H-INDOL-1-YL)ACETAMIDO]-3-PHENYLPROPANOATE typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the cyclization of aniline derivatives with appropriate reagents.

    Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Acetamido Group Addition: The acetamido group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[2-(6-CHLORO-1H-INDOL-1-YL)ACETAMIDO]-3-PHENYLPROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

METHYL 2-[2-(6-CHLORO-1H-INDOL-1-YL)ACETAMIDO]-3-PHENYLPROPANOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-[2-(6-CHLORO-1H-INDOL-1-YL)ACETAMIDO]-3-PHENYLPROPANOATE involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various biological receptors, enzymes, and proteins, leading to its diverse biological activities. The chloro and acetamido groups may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.

    Tryptophan: An essential amino acid containing an indole ring.

Uniqueness

METHYL 2-[2-(6-CHLORO-1H-INDOL-1-YL)ACETAMIDO]-3-PHENYLPROPANOATE is unique due to the presence of the chloro and acetamido groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

Molecular Formula

C20H19ClN2O3

Molecular Weight

370.8 g/mol

IUPAC Name

methyl (2S)-2-[[2-(6-chloroindol-1-yl)acetyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C20H19ClN2O3/c1-26-20(25)17(11-14-5-3-2-4-6-14)22-19(24)13-23-10-9-15-7-8-16(21)12-18(15)23/h2-10,12,17H,11,13H2,1H3,(H,22,24)/t17-/m0/s1

InChI Key

CTERZMDOEFYIAE-KRWDZBQOSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl

Origin of Product

United States

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